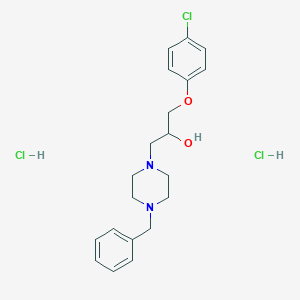
1-(4-benzyl-1-piperazinyl)-3-(4-chlorophenoxy)-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-benzyl-1-piperazinyl)-3-(4-chlorophenoxy)-2-propanol dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as Prazosin, and it belongs to the class of alpha-1 adrenergic receptor antagonists. This compound has been widely studied due to its potential applications in treating various medical conditions, such as hypertension, post-traumatic stress disorder (PTSD), and anxiety.
作用机制
Prazosin works by blocking the alpha-1 adrenergic receptor, which is responsible for vasoconstriction and the release of stress hormones. By blocking this receptor, Prazosin causes vasodilation and reduces the release of stress hormones, resulting in a decrease in blood pressure and a reduction in the symptoms of 1-(4-benzyl-1-piperazinyl)-3-(4-chlorophenoxy)-2-propanol dihydrochloride and anxiety.
Biochemical and physiological effects:
Prazosin has several biochemical and physiological effects. It causes vasodilation, which leads to a decrease in blood pressure. It also reduces the release of stress hormones, such as adrenaline and noradrenaline, which can cause anxiety and hyperarousal. Moreover, Prazosin has been shown to have anxiolytic effects, which can be beneficial in treating anxiety disorders.
实验室实验的优点和局限性
Prazosin has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a reliable tool for studying the alpha-1 adrenergic receptor. Moreover, Prazosin is readily available and can be easily synthesized in the lab.
However, there are also some limitations to using Prazosin in lab experiments. It has a relatively short half-life, which means that its effects may not be long-lasting. Additionally, Prazosin has a narrow therapeutic window, which means that it can cause adverse effects if the dosage is not carefully controlled.
未来方向
There are several future directions for research on Prazosin. One direction is to investigate its potential applications in treating other medical conditions, such as congestive heart failure and Raynaud's disease. Another direction is to explore the use of Prazosin in combination with other drugs to enhance its therapeutic effects. Moreover, further studies are needed to better understand the biochemical and physiological effects of Prazosin and its mechanism of action.
合成方法
The synthesis of Prazosin involves the reaction between 4-chlorophenoxyacetic acid and 4-benzylpiperazine in the presence of thionyl chloride. The resulting compound is then reacted with 2-propanol to obtain 1-(4-benzyl-1-piperazinyl)-3-(4-chlorophenoxy)-2-propanol. The final step involves the addition of hydrochloric acid to obtain the dihydrochloride salt form of Prazosin.
科学研究应用
Prazosin has been extensively studied for its potential applications in treating hypertension, 1-(4-benzyl-1-piperazinyl)-3-(4-chlorophenoxy)-2-propanol dihydrochloride, and anxiety. Studies have shown that Prazosin can effectively lower blood pressure by blocking the alpha-1 adrenergic receptor, which is responsible for vasoconstriction. In addition, Prazosin has been shown to reduce the symptoms of 1-(4-benzyl-1-piperazinyl)-3-(4-chlorophenoxy)-2-propanol dihydrochloride, such as nightmares, flashbacks, and hyperarousal. This is due to the compound's ability to block the alpha-1 adrenergic receptor in the brain, which is responsible for the release of stress hormones. Moreover, Prazosin has been shown to have anxiolytic effects, which can be beneficial in treating anxiety disorders.
属性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2.2ClH/c21-18-6-8-20(9-7-18)25-16-19(24)15-23-12-10-22(11-13-23)14-17-4-2-1-3-5-17;;/h1-9,19,24H,10-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZJKVLOQKYVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenylethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5200845.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5200865.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)
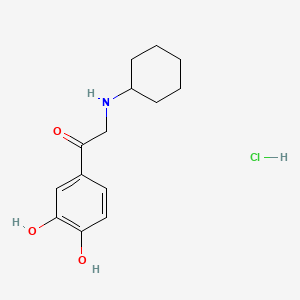
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5200894.png)

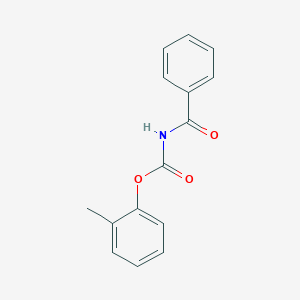
![N-[4-(1H-benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5200909.png)
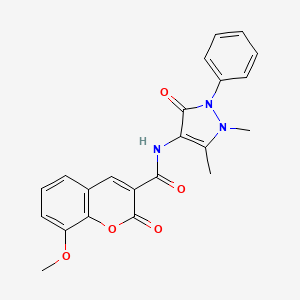
![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)
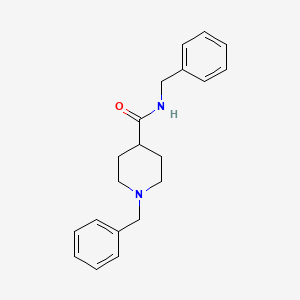
![6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole](/img/structure/B5200930.png)